3-表齐墩果酸

描述

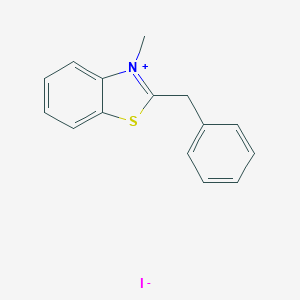

3-表齐墩果酸是一种天然存在的五环三萜类化合物。它在结构上与齐墩果酸相关,存在于多种植物中。该化合物以其多样的生物活性及其潜在的治疗应用而闻名。

科学研究应用

3-表齐墩果酸具有广泛的科学研究应用:

化学: 用作合成其他三萜类衍生物的前体。

生物学: 研究其在植物代谢和防御机制中的作用。

医学: 研究其抗炎,保肝和抗肿瘤特性.

工业: 用于开发天然产物药物和化妆品。

作用机制

3-表齐墩果酸的作用机制涉及它与各种分子靶标和途径的相互作用:

抗炎活性: 它抑制促炎细胞因子和介质的产生。

保肝作用: 它增强肝细胞的抗氧化防御系统。

抗肿瘤活性: 它通过激活半胱天冬酶和抑制细胞增殖途径来诱导癌细胞凋亡.

类似化合物:

齐墩果酸: 一种与之密切相关的具有类似生物活性的三萜类化合物。

白桦脂酸: 另一种具有抗肿瘤特性的五环三萜类化合物。

熊果酸: 以其抗炎和抗癌作用而闻名。

3-表齐墩果酸的独特性: 3-表齐墩果酸的独特性在于其在C-3位的特定差向异构化,与其他类似物相比,它具有独特的生物活性。 它独特的结构使其能够与分子靶标特异性相互作用,使其成为治疗研究中宝贵的化合物 .

生化分析

Biochemical Properties

These are terpene molecules containing six isoprene units . It has been reported to have many pharmacological actions such as anti-hypertension, anti-hyperlipidemia, and liver protection

Cellular Effects

The cellular effects of 3-Epioleanolic acid are primarily related to its anti-inflammatory activity . It has been demonstrated to have potential therapeutic effects on different diseases and their symptoms

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways that 3-Epioleanolic acid is involved in are not well-defined. It is known to be a triterpenoid, a class of terpene molecules containing six isoprene units

准备方法

合成路线和反应条件: 3-表齐墩果酸的合成通常涉及齐墩果酸的氧化。该过程包括使用氧化剂,例如三氧化铬或高锰酸钾,在受控条件下实现C-3位的所需差向异构化。

工业生产方法: 3-表齐墩果酸的工业生产通常涉及从植物来源中提取,然后使用真空液相色谱和柱色谱等技术进行纯化。 制备粗提物,并通过沉淀和结晶方法分离该化合物 .

化学反应分析

反应类型: 3-表齐墩果酸经历各种化学反应,包括:

氧化: 它可以被氧化形成不同的衍生物。

还原: 还原反应可以将其还原回齐墩果酸。

取代: 它可以在羟基处发生取代反应。

常用试剂和条件:

氧化剂: 三氧化铬,高锰酸钾。

还原剂: 硼氢化钠,氢化铝锂。

溶剂: 甲醇,乙醇,二氯甲烷。

主要产物:

氧化产物: 各种氧化衍生物。

还原产物: 齐墩果酸。

取代产物: 羟基处的取代衍生物。

相似化合物的比较

Oleanolic Acid: A closely related triterpenoid with similar biological activities.

Betulinic Acid: Another pentacyclic triterpenoid with antitumor properties.

Ursolic Acid: Known for its anti-inflammatory and anticancer effects.

Uniqueness of 3-Epioleanolic Acid: 3-Epioleanolic acid is unique due to its specific epimerization at the C-3 position, which imparts distinct biological activities compared to its analogs. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for therapeutic research .

属性

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23+,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJYXULNPSFWEK-KDQGZELNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316135 | |

| Record name | epi-Oleanolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Epioleanolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25499-90-5 | |

| Record name | epi-Oleanolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25499-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | epi-Oleanolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Epioleanolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

297 - 299 °C | |

| Record name | 3-Epioleanolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known natural sources of 3-epioleanolic acid?

A1: 3-Epioleanolic acid has been isolated from various plant sources. This includes the root bark of Gardenia jovis-tonantis [], the whole plant of Boschniakia rossica [, ], the aerial parts of Verbena officinalis [], and the flowers of Wedelia trilobata [].

Q2: What are the reported biological activities of 3-epioleanolic acid?

A2: 3-Epioleanolic acid, along with other isolated compounds, has been reported to possess anti-inflammatory activity. This was demonstrated in a study using the carrageenan paw oedema model with chloroform extracts of Verbena officinalis []. Additionally, a study suggested that 3-epioleanolic acid, isolated from Gardeniae fructus, might play a role in inducing glucagon-like peptide-1 (GLP-1) secretion, potentially contributing to anti-obesity effects [].

Q3: Are there any studies investigating the structure-activity relationship (SAR) of 3-epioleanolic acid?

A3: While the provided research papers do not delve into specific SAR studies for 3-epioleanolic acid, one study utilized molecular docking to predict its interaction with the GLP-1 receptor. It was suggested that 3-epioleanolic acid binds to the active form of the receptor at specific residues crucial for receptor activation []. This information could be a starting point for further SAR investigations.

Q4: What analytical techniques are commonly employed to identify and characterize 3-epioleanolic acid?

A4: Several studies utilized a combination of techniques to isolate and identify 3-epioleanolic acid. These methods include extraction with solvents, chromatographic separation (such as TLC), and spectroscopic analyses. The spectroscopic techniques mentioned include infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry (MS) [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzene, [(cyclohexyloxy)methyl]-](/img/structure/B107774.png)

![methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate](/img/structure/B107790.png)